molecular formula C13H18ClNO2 B5427431 3-chloro-4-methoxy-N-(3-methylbutyl)benzamide

3-chloro-4-methoxy-N-(3-methylbutyl)benzamide

Cat. No. B5427431
M. Wt: 255.74 g/mol
InChI Key: HAXRWMKCILWHFU-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(3-methylbutyl)benzamide, also known as AG490, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that are used to treat various autoimmune diseases, such as rheumatoid arthritis and psoriasis. AG490 is a potent inhibitor of JAK2 and JAK3, which are involved in the signaling pathways of cytokines and growth factors.

Mechanism of Action

3-chloro-4-methoxy-N-(3-methylbutyl)benzamide inhibits the activity of JAK2 and JAK3 by binding to their ATP-binding sites. This prevents the phosphorylation of STAT proteins, which are downstream targets of JAKs. STAT proteins are transcription factors that regulate gene expression in response to cytokines and growth factors. By blocking the JAK/STAT signaling pathway, this compound can inhibit cell growth, induce apoptosis, and modulate immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In immune cells, this compound can modulate cytokine production, T cell differentiation, and B cell activation. In neuronal cells, this compound can protect against oxidative stress, inflammation, and excitotoxicity.

Advantages and Limitations for Lab Experiments

3-chloro-4-methoxy-N-(3-methylbutyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3, its solubility in water and organic solvents, and its availability from commercial sources. However, this compound also has some limitations, such as its potential off-target effects, its instability in aqueous solutions, and its toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-chloro-4-methoxy-N-(3-methylbutyl)benzamide, including the following:
1. Development of more potent and selective JAK inhibitors based on the structure of this compound.
2. Investigation of the role of JAK/STAT signaling in various diseases, such as autoimmune disorders, inflammatory bowel disease, and cancer.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical trials for the treatment of cancer and autoimmune diseases.
4. Elucidation of the molecular mechanisms underlying the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
5. Exploration of the potential use of this compound as a tool for studying the function of JAK2 and JAK3 in various cell types and signaling pathways.

Synthesis Methods

3-chloro-4-methoxy-N-(3-methylbutyl)benzamide can be synthesized by the reaction of 3-chloro-4-methoxybenzoic acid with 3-methylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate. The yield of the synthesis is typically around 60-70%.

Scientific Research Applications

3-chloro-4-methoxy-N-(3-methylbutyl)benzamide has been extensively studied in various scientific research fields, including cancer research, immunology, and neurology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. This pathway is involved in the regulation of cell survival, proliferation, and differentiation. In immunology, this compound has been used to study the role of JAK2 and JAK3 in the development and function of immune cells, such as T cells and B cells. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

3-chloro-4-methoxy-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9(2)6-7-15-13(16)10-4-5-12(17-3)11(14)8-10/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXRWMKCILWHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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